KW-7158

Description

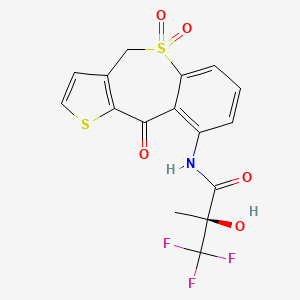

Structure

3D Structure

Properties

Key on ui mechanism of action |

The therapeutic effects of KW-7158 in overactive bladder may be due to the activation of A-type K(+) channels which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons. It is proposed that KW-7158 acts uniquely on the peripheral sensory nerves to control bladder activities by shortenining the action potential duration in DRG neurons. |

|---|---|

CAS No. |

214764-26-8 |

Molecular Formula |

C16H12F3NO5S2 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide |

InChI |

InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22)/t15-/m0/s1 |

InChI Key |

NAFSYPCVPLWHFY-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@](C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KW 7158 KW-7158 N-(5,5-dioxo-10-oxo-4,10-dihydrothieno(3,2-c)(1)benzothiepin-9-yl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |

Origin of Product |

United States |

Foundational & Exploratory

KW-7158: A Novel, Non-Cholinergic Approach to Bladder Control Through Afferent Nerve Modulation

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-7158 is an investigational small molecule that represents a departure from traditional antimuscarinic therapies for overactive bladder (OAB). Its unique mechanism of action centers on the modulation of sensory afferent nerve activity, offering the potential for effective bladder control with a differentiated side-effect profile. This technical guide provides a comprehensive overview of the core mechanism of action of KW-7158, detailing its molecular target, downstream signaling effects, and preclinical efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The current mainstay of OAB treatment involves antimuscarinic agents, which can be limited by bothersome side effects such as dry mouth and constipation. KW-7158, a tricyclic compound, has been developed as a novel therapeutic candidate for OAB with a distinct, non-cholinergic mechanism of action aimed at suppressing the activity of sensory afferent nerves involved in bladder sensation and reflex pathways[1][2].

Molecular Target Identification and Binding Profile

The primary molecular target of KW-7158 has been identified as the Equilibrative Nucleoside Transporter 1 (ENT1)[1][3]. ENT1 is a widely expressed transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes[4].

Quantitative Binding and Inhibition Data

Pharmacological studies have quantified the interaction of KW-7158 with ENT1, demonstrating potent inhibitory activity. The following table summarizes key quantitative data from in vitro assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Adenosine Influx Inhibition) | 3.3 nM | Rat Dorsal Root Ganglion (DRG) Cell Line | [1][3] |

| Ki (ENT1 Binding) | 1.8 nM | Rat Dorsal Root Ganglion (DRG) Cell Line | [1][3] |

Mechanism of Action: From ENT1 Inhibition to Bladder Control

The therapeutic effect of KW-7158 in OAB is believed to be mediated by its inhibition of ENT1 on peripheral sensory nerves, particularly C-fibers, which play a crucial role in transmitting bladder sensation to the central nervous system[2].

Proposed Signaling Pathway

By blocking ENT1, KW-7158 inhibits the reuptake of adenosine from the extracellular space. This leads to an accumulation of endogenous adenosine in the vicinity of sensory nerve terminals[2]. The elevated extracellular adenosine can then act on adenosine receptors, leading to the modulation of neuronal excitability. It is proposed that this increase in local adenosine concentration may activate A-type K+ channels, resulting in a shortened action potential duration in dorsal root ganglion (DRG) neurons and subsequent suppression of afferent nerve firing[2]. This reduction in sensory nerve signaling from the bladder is hypothesized to alleviate the symptoms of OAB.

Preclinical In Vivo Efficacy

The efficacy of KW-7158 in modulating bladder function has been demonstrated in rodent models of normal and overactive bladder.

Effects in a Rat Model of Xylene-Induced Cystitis

In a well-established model of bladder hyperactivity induced by xylene irritation, intravenous administration of KW-7158 demonstrated significant improvements in key urodynamic parameters.

| Parameter | Dose (µg/kg, i.v.) | Effect | Reference |

| Volume Threshold for Micturition | 100 | Increased by 65% | [5] |

| Intercontraction Interval | 100 | Increased by 150% | [5] |

| Small Amplitude Bladder Contractions | 100 | Decreased | [5] |

| Vesico-vascular Reflexes | 10 - 100 | Suppressed by 19.4-100% | [5] |

These findings support the hypothesis that KW-7158 acts by depressing afferent pathways, thereby reducing bladder hyperactivity without affecting the amplitude of bladder contractions[5].

Experimental Protocols

ENT1 Binding Assay ([³H]KW-7158 Binding)

This protocol is based on the methodology described by Nishiya et al. (2014)[1].

-

Cell Culture and Membrane Preparation: A dorsal root ganglion cell line is transfected with an ENT1 expression vector. Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then resuspended.

-

Binding Reaction: The membrane preparation is incubated with [³H]KW-7158 in the presence or absence of a high concentration of non-labeled KW-7158 (to determine non-specific binding) or other ENT1 inhibitors.

-

Filtration and Scintillation Counting: The binding reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Ki) is determined by analyzing competition binding data using appropriate software.

Adenosine Influx Assay

This protocol is based on the methodology described by Nishiya et al. (2014)[1].

-

Cell Culture: A dorsal root ganglion cell line expressing ENT1 is cultured in appropriate multi-well plates.

-

Inhibition: Cells are pre-incubated with varying concentrations of KW-7158 or other ENT1 inhibitors.

-

Adenosine Uptake: [³H]Adenosine is added to the wells, and the cells are incubated for a short period to allow for uptake.

-

Washing and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Scintillation Counting: The amount of [³H]Adenosine taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

-

Data Analysis: The concentration of KW-7158 that inhibits 50% of adenosine uptake (IC50) is calculated from the dose-response curve.

In Vivo Model of Xylene-Induced Cystitis in Rats

This protocol is based on the methodology described by Lu et al. (2002)[5].

-

Animal Preparation: Female Sprague-Dawley rats are anesthetized with urethane. A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A catheter is also placed in an artery for blood pressure monitoring.

-

Induction of Cystitis: Xylene is instilled into the bladder to induce hyperactivity.

-

Urodynamic Measurements: The bladder is filled with saline to elicit spontaneous bladder contractions. Bladder pressure, intercontraction interval, and volume threshold for inducing contractions are recorded. Vesico-vascular reflexes are measured as the increase in systolic blood pressure during bladder distension.

-

Drug Administration: KW-7158 is administered intravenously at various doses.

-

Data Analysis: Changes in urodynamic parameters before and after drug administration are analyzed to determine the effect of KW-7158 on bladder function.

Clinical Development

While extensive preclinical data support the mechanism of action of KW-7158, publicly available results from clinical trials specifically evaluating its efficacy and safety for overactive bladder are limited. Further clinical investigation is necessary to establish its therapeutic potential in humans.

Conclusion

KW-7158 presents a promising and innovative approach to the management of overactive bladder. Its unique mechanism of action, centered on the inhibition of the Equilibrative Nucleoside Transporter 1 and subsequent modulation of afferent nerve activity, distinguishes it from currently available therapies. The potent in vitro activity and significant in vivo efficacy in preclinical models of bladder hyperactivity underscore its potential as a valuable therapeutic option. This technical guide provides a foundational understanding of the core principles underlying the action of KW-7158, intended to support further research and development in the field of bladder control.

References

- 1. The anti-overactive bladder activity of KW-7158 is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early and Consistent Improvements in Urinary Symptoms and Quality of Life With OnabotulinumtoxinA in Patients With Overactive Bladder and Urinary Incontinence: Results From a Randomized, Placebo-controlled, Phase IV Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-overactive Bladder Activity of KW-7158 Is Mediated by Blocking Equilibrative Nucleoside Transporter-1 [jstage.jst.go.jp]

- 4. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of KW-7158, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: EOS-984, a Novel First-in-Class Equilibrative Nucleoside Transporter-1 (ENT1) Inhibitor for Cancer Immunotherapy

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tumor microenvironment (TME) is often characterized by high concentrations of adenosine, a potent immunosuppressive metabolite. Adenosine exerts its effects not only through cell-surface receptors but also via intracellular mechanisms following transport into immune cells. Equilibrative Nucleoside Transporter-1 (ENT1) has been identified as the primary transporter for adenosine uptake into activated T cells. This uptake leads to metabolic exhaustion and suppression of anti-tumor immunity. This document provides a detailed technical overview of EOS-984 (also known as EOS301984), a novel, potent, and highly selective small molecule inhibitor of ENT1, designed to counteract this immunosuppressive pathway and restore T cell function within the TME.

Introduction to ENT1 and the Adenosine Pathway in Immuno-Oncology

Equilibrative Nucleoside Transporter-1 (ENT1), encoded by the SLC29A1 gene, is a bidirectional transporter that facilitates the movement of nucleosides, such as adenosine, across the cell membrane.[1] In the TME, stressed or dying cancer cells release large amounts of ATP, which is rapidly converted to adenosine by ectonucleotidases like CD39 and CD73. While conventional therapeutic strategies have focused on blocking extracellular adenosine receptors (e.g., A2AR), a critical mechanism of immunosuppression involves the intracellular accumulation of adenosine in T cells.[2][3]

Upon activation, T cells upregulate ENT1 expression on their surface.[2] This allows for the influx of the abundant adenosine from the TME. High intracellular adenosine levels disrupt critical metabolic pathways, most notably the de novo pyrimidine synthesis pathway, thereby depriving the T cells of the necessary building blocks for DNA replication and proliferation.[2][3] This metabolic sabotage leads to T cell anergy and functional impairment, enabling tumors to evade the immune system. EOS-984 is a first-in-class ENT1 inhibitor developed to specifically block this intracellular adenosine uptake, thereby protecting T cell metabolism and restoring their anti-cancer effector functions.[2][4]

Core Mechanism of Action of EOS-984

EOS-984 is a potent and highly selective antagonist of the ENT1 transporter. Its mechanism of action is centered on preventing the transport of extracellular adenosine into activated T cells. By blocking the ENT1 channel, EOS-984 effectively shields T cells from the immunosuppressive effects of high intracellular adenosine concentrations.[2] This blockade restores the integrity of the de novo pyrimidine synthesis pathway, allowing for the production of UMP, UTP, and CTP.[2] Consequently, activated T cells in an adenosine-rich environment can maintain their proliferative capacity and effector functions, such as producing key cytokines like IFNγ and executing tumor cell killing.[2][4]

Signaling Pathway Diagram

The following diagram illustrates the role of ENT1 in adenosine-mediated T cell suppression and the mechanism of intervention by EOS-984.

Caption: EOS-984 blocks adenosine uptake via ENT1, restoring pyrimidine synthesis.

Preclinical Pharmacological Profile

EOS-984 has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacological properties.

In Vitro Potency and Selectivity

The inhibitory activity of EOS-984 was assessed against human ENT1 and ENT2 transporters. The data demonstrates high potency and selectivity for ENT1.

| Parameter | Value | Assay Type |

| hENT1 Binding IC₅₀ | 1.5 nM | Radioligand Displacement Assay |

| hENT1 Uptake IC₅₀ | 2.0 nM | [³H]-Uridine Uptake Inhibition |

| hENT2 Uptake IC₅₀ | 350 nM | [³H]-Adenosine Uptake Inhibition |

| Selectivity (ENT2/ENT1) | ~175-fold | Calculated from Uptake IC₅₀ Values |

| hENT1 Binding K_d_ | 0.5 nM | Radioligand Binding Assay |

| mENT1 Binding K_d_ | 14.4 nM | Radioligand Binding Assay |

| Data sourced from preclinical findings.[2][5] |

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in dogs to evaluate the drug-like properties of EOS-984.

| Parameter | Species | Value |

| Half-life (t½) | Dog | 9.5 hours |

| Oral Bioavailability (F) | Dog | 24% (@ 50 mg/kg, p.o.) |

| Plasma Protein Binding (Fu%) | Human | 11.2% |

| Plasma Protein Binding (Fu%) | Mouse | 9.7% |

| LogD (pH 7.4) | N/A | 2.0 |

| Data sourced from preclinical findings.[5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to characterize EOS-984.

Protocol: ENT1 Inhibition via [³H]-Uridine Uptake Assay

This assay quantifies the ability of a compound to inhibit the transport of a radiolabeled nucleoside substrate into cells engineered to express ENT1.

1. Cell Culture:

-

Utilize a nucleoside transporter-deficient cell line (e.g., PK15NTD) stably transfected to express human ENT1 (hENT1).

-

Culture cells to 80-90% confluency in appropriate media.

-

Seed cells into 96-well poly-D-lysine-coated plates at a density of 3 x 10⁵ cells/mL and allow them to adhere overnight.[6]

2. Assay Procedure:

-

On the day of the assay, aspirate culture medium and wash cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Prepare serial dilutions of EOS-984 and a positive control inhibitor (e.g., Dipyridamole) in the transport buffer.

-

Add the inhibitor solutions to the wells and pre-incubate for 15-30 minutes at 37°C.[7][8]

-

Initiate the uptake reaction by adding transport buffer containing a fixed concentration of [³H]-Uridine (e.g., 10 µM).[7][9]

-

Allow the uptake to proceed for a predetermined linear-range time (e.g., 5-10 minutes) at 37°C.[7][9]

3. Termination and Measurement:

-

Terminate the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer to remove extracellular substrate.[10]

-

Lyse the cells using a lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).[11]

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the incorporated radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of EOS-984 relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ of ENT1 inhibitors.

Protocol: T Cell Proliferation (CFSE Dilution) Assay

This assay measures the extent to which T cells divide over several days by tracking the dilution of a fluorescent dye.

1. T Cell Isolation and Labeling:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12]

-

Resuspend cells at 10-20 x 10⁶ cells/mL in PBS with 0.1% FBS.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.[8][13]

-

Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS.

-

Wash the cells three times in complete medium to remove excess CFSE.

2. Cell Culture and Treatment:

-

Plate CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).

-

Add anti-CD28 antibody (e.g., 1 µg/mL) for co-stimulation.

-

Add experimental agents: vehicle (DMSO), adenosine (e.g., 50-100 µM), and/or EOS-984 (at various concentrations).

-

Culture cells for 4-5 days at 37°C in a 5% CO₂ incubator.

3. Flow Cytometry Analysis:

-

Harvest cells and stain with antibodies for T cell markers (e.g., CD3, CD8) if desired.

-

Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

-

Analyze the data by gating on the live lymphocyte population. Proliferation is visualized as a series of peaks on a histogram, with each successive peak representing a generation of cell division and having half the fluorescence intensity of the preceding peak.

-

Quantify the percentage of divided cells and the proliferation index.

Protocol: In Vivo Humanized Mouse Xenograft Model

This model evaluates the anti-tumor efficacy of immunomodulatory agents in a system containing a human immune component.

1. Generation of Humanized Mice:

-

Use immunodeficient mice (e.g., NOD.Cg-PrkdcscidIL2rgtm1Wjl/Sz or NSG mice).

-

At 3-4 weeks of age, subject mice to sublethal irradiation (e.g., 200-300 cGy).

-

Within 24 hours, inject human CD34⁺ hematopoietic stem cells (HSCs) intravenously.

-

Allow 12-16 weeks for the human immune system to reconstitute. Monitor human chimerism (hCD45⁺ cells) in peripheral blood.[6][14]

2. Tumor Implantation:

-

Implant fragments of a patient-derived xenograft (PDX) from a triple-negative breast cancer (TNBC) model subcutaneously into the flank of the humanized mice.[14]

3. Treatment and Monitoring:

-

When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, EOS-984, anti-PD-1, EOS-984 + anti-PD-1).[3][14]

-

Administer EOS-984 (e.g., via oral gavage) and anti-PD-1 antibody (e.g., via intraperitoneal injection) according to the planned schedule (e.g., daily for EOS-984, weekly for anti-PD-1).

-

Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.

4. Endpoint Analysis:

-

At the end of the study, euthanize mice and harvest tumors and spleens for downstream analysis, such as flow cytometry to characterize tumor-infiltrating lymphocytes (TILs) (e.g., CD8⁺ T cell frequency, proliferation, and cytokine production).

Caption: Workflow for in vivo efficacy testing in a humanized mouse model.

Summary and Future Directions

EOS-984 is a novel, potent, and highly selective ENT1 inhibitor that represents a new therapeutic modality in cancer immunotherapy. By targeting an intracellular metabolic checkpoint, it prevents adenosine-mediated T cell suppression, restoring proliferation and effector function. Preclinical data demonstrate its potent in vitro activity and promising in vivo efficacy, particularly in combination with anti-PD-1 therapy in a TNBC model.[2][4]

The detailed pharmacological profile and robust experimental validation position EOS-984 as a strong candidate for clinical development. A Phase 1 trial in advanced malignancies is currently underway to evaluate its safety and preliminary efficacy.[4] Future research will likely focus on identifying patient populations most likely to benefit, exploring additional combination strategies, and further elucidating the role of intracellular adenosine metabolism across different cancer types and immune cell subsets.

References

- 1. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. EOS301984 (EOS-984) | ENT1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. iTeos Presents EOS-984 Preclinical Data Demonstrating [globenewswire.com]

- 5. Itheos Therapeutics presents work behind discovery of EOS-984, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]

- 6. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mucosalimmunology.ch [mucosalimmunology.ch]

- 9. researchgate.net [researchgate.net]

- 10. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. bu.edu [bu.edu]

- 13. Evaluation of anti-PD-1-based therapy against triple-negative breast cancer patient-derived xenograft tumors engrafted in humanized mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

KW-7158: A Technical Guide on its Pharmacology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-7158 is an investigational small molecule that has garnered interest for its potential therapeutic applications, primarily in the management of overactive bladder (OAB). This technical guide provides a comprehensive overview of the pharmacology of KW-7158, detailing its mechanism of action, available pharmacokinetic and pharmacodynamic data, and its therapeutic potential. The document is structured to meet the needs of researchers and drug development professionals, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urgency incontinence, usually accompanied by frequency and nocturia. The condition significantly impacts the quality of life for millions of individuals worldwide. Current pharmacological treatments for OAB are predominantly antimuscarinic agents, which can be associated with bothersome side effects. KW-7158 represents a novel therapeutic approach with a distinct mechanism of action that may offer an improved side-effect profile.

Pharmacology of KW-7158

Mechanism of Action

The primary mechanism of action of KW-7158 is the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1).[1] ENT1 is a widely expressed transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes. By inhibiting ENT1, KW-7158 effectively blocks the reuptake of adenosine from the extracellular space, leading to an increase in the local concentration of extracellular adenosine.

This elevation in extracellular adenosine is the cornerstone of KW-7158's therapeutic effect in OAB. Adenosine acts as a potent signaling molecule in the peripheral nervous system, particularly on sensory afferent nerves. In the context of the urinary bladder, increased adenosine levels lead to the suppression of sensory nerve activity. This neuromodulatory effect is believed to reduce the inappropriate signaling from the bladder to the spinal cord that characterizes OAB, thereby alleviating symptoms of urgency and frequency.

Signaling Pathway

The therapeutic effect of KW-7158 is initiated by the inhibition of ENT1, leading to an accumulation of extracellular adenosine. This adenosine then activates A1 adenosine receptors on dorsal root ganglion (DRG) neurons, which are primary sensory neurons innervating the bladder. The activation of these G-protein coupled receptors triggers a downstream signaling cascade that ultimately suppresses neuronal excitability.

The key steps in this signaling pathway include:

-

G-protein Activation: The adenosine A1 receptor is coupled to inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The reduction in cAMP and direct G-protein subunit interactions lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

-

Neuronal Hyperpolarization: The increased potassium efflux and decreased calcium influx lead to hyperpolarization of the neuronal membrane, making it less likely to fire action potentials.

This cascade of events effectively dampens the transmission of sensory signals from the bladder, thereby reducing the sensation of urgency and the frequency of bladder contractions.

Data Presentation

Pharmacodynamic Data

While a specific IC50 or Ki value for KW-7158's inhibition of ENT1 is not publicly available, one study reported that KW-7158 inhibited adenosine uptake in a dose-dependent manner starting from 5 nM, with 80% inhibition observed at 50 µM. For comparative purposes, the table below includes inhibitory constants for other known ENT1 inhibitors.

| Compound | Target | Assay | IC50 / Ki | Reference |

| KW-7158 | ENT1 | Adenosine Uptake | 80% inhibition at 50 µM | [Nishiya et al., 2014] |

| Lorlatinib | ENT1 | [3H]-uridine uptake | IC50: ~1.0–2.5 µM | [Fardel et al., 2021] |

| Dipyridamole | ENT1 | Radioligand Binding | Ki: 308 nM | [Lin et al., 2013] |

| Compound 13 | ENT1 | Radioligand Binding | Ki: 0.49 nM | [Lin et al., 2013] |

Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for KW-7158 are not widely available in the public domain. A study by Maeda et al. (2012) investigated the species differences in the pharmacokinetics of KW-7158, noting significant variations in metabolic profiles between humans, mice, rats, and dogs. The primary difference highlighted was the formation of a hydrolyzed metabolite (M2) as the main metabolite in human plasma, a pathway less prominent in the animal models studied. The tables below are structured to incorporate future data as it becomes available.

Single Dose Oral Pharmacokinetics of KW-7158

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |

|---|---|---|---|---|---|

| Rat | |||||

| Dog |

| Human | | | | | |

Single Dose Intravenous Pharmacokinetics of KW-7158

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·hr/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hr) |

|---|---|---|---|---|---|---|

| Rat | ||||||

| Dog |

| Human | | | | | | |

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of KW-7158, based on available literature.

In Vitro ENT1 Inhibition Assay

-

Objective: To determine the inhibitory effect of KW-7158 on ENT1-mediated adenosine transport.

-

Cell Line: A dorsal root ganglion (DRG) cell line endogenously expressing ENT1.

-

Methodology:

-

Cells are cultured to confluence in appropriate multi-well plates.

-

The cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Cells are pre-incubated with varying concentrations of KW-7158 or vehicle control for a specified period.

-

A solution containing a radiolabeled nucleoside (e.g., [3H]-adenosine) is added to initiate the uptake assay.

-

The uptake is allowed to proceed for a short, defined time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by rapidly washing the cells with ice-cold transport buffer to remove extracellular radiolabel.

-

The cells are lysed, and intracellular radioactivity is quantified using liquid scintillation counting.

-

The percentage of inhibition at each concentration of KW-7158 is calculated relative to the vehicle control, and an IC50 value is determined by non-linear regression analysis.

-

In Vivo Model of Overactive Bladder

-

Objective: To evaluate the efficacy of KW-7158 in a rat model of OAB.

-

Animal Model: Female Sprague-Dawley rats.

-

Induction of OAB: Intravesical instillation of a bladder irritant such as xylene or cyclophosphamide, or surgical induction of bladder outlet obstruction.

-

Methodology:

-

Rats are anesthetized (e.g., with urethane).

-

A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A venous catheter is placed for drug administration.

-

Cystometry is performed by infusing saline into the bladder at a constant rate to elicit reflex bladder contractions.

-

Baseline urodynamic parameters, including bladder capacity, voiding pressure, and inter-contraction interval, are recorded.

-

KW-7158 or vehicle is administered intravenously.

-

Cystometry is repeated, and changes in urodynamic parameters are recorded and compared to baseline values.

-

Data are analyzed to determine the effect of KW-7158 on bladder hyperactivity.

-

Therapeutic Potential and Future Directions

The unique mechanism of action of KW-7158 as an ENT1 inhibitor holds significant promise for the treatment of OAB. By targeting the sensory afferent pathways, it may offer a more favorable side-effect profile compared to existing antimuscarinic therapies, which can cause dry mouth, constipation, and blurred vision.

Further research is warranted to fully elucidate the therapeutic potential of KW-7158. Key areas for future investigation include:

-

Clinical Trials: To date, there is no publicly available information on clinical trials for KW-7158. Rigorous, well-controlled clinical trials in patients with OAB are necessary to establish the safety and efficacy of this compound in humans.

-

Pharmacokinetics in Humans: Detailed pharmacokinetic studies in human subjects are required to determine the optimal dosing regimen and to assess the clinical relevance of the metabolic pathways identified in preclinical studies.

-

Selectivity Profiling: A comprehensive selectivity profile of KW-7158 against other nucleoside transporters and a broad range of receptors and enzymes would provide a more complete understanding of its pharmacological properties and potential for off-target effects.

-

Exploration of Other Indications: Given the role of adenosine in modulating neuronal activity, the therapeutic potential of KW-7158 could extend to other conditions characterized by sensory nerve hyperactivity, such as neuropathic pain or interstitial cystitis.

Conclusion

KW-7158 is a promising drug candidate with a novel mechanism of action for the treatment of overactive bladder. Its ability to inhibit ENT1 and subsequently enhance adenosine-mediated suppression of sensory nerve activity provides a strong rationale for its development. While the currently available data are encouraging, further preclinical and clinical research is essential to fully characterize its pharmacological profile and to confirm its therapeutic utility. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing novel treatments for OAB and related disorders.

References

An In-depth Technical Guide to the Role of KW-7158 in Sensory Nerve Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-7158 is a novel investigational compound that has demonstrated significant potential in the suppression of sensory nerve activity, particularly in the context of overactive bladder (OAB). Its primary mechanism of action involves the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1), leading to a localized increase in extracellular adenosine. This, in turn, modulates sensory nerve signaling pathways, ultimately reducing bladder hyperactivity. This technical guide provides a comprehensive overview of the core pharmacology of KW-7158, including its mechanism of action, supporting quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: ENT1 Inhibition

The principal molecular target of KW-7158 is the Equilibrative Nucleoside Transporter 1 (ENT1)[1][2]. ENT1 is a widely expressed transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes[3][4]. By inhibiting ENT1, KW-7158 effectively blocks the reuptake of adenosine from the extracellular space into sensory neurons[5]. This leads to an accumulation of endogenous adenosine in the vicinity of these neurons.

The elevated extracellular adenosine concentration is the linchpin of KW-7158's sensory nerve-suppressing effects. Adenosine is a potent neuromodulator that interacts with specific G-protein coupled adenosine receptors (A1, A2A, A2B, and A3) on the surface of sensory neurons[2][6][7]. The activation of these receptors, particularly the A1 receptor, is known to have an inhibitory effect on neuronal activity. This is achieved through various downstream mechanisms, including the modulation of ion channel activity, leading to hyperpolarization and a decreased likelihood of action potential firing[8]. While an initial hypothesis suggested a direct effect on A-type potassium channels, it is now understood that any modulation of these channels is likely a downstream consequence of adenosine receptor activation.

Signaling Pathway of KW-7158 in Sensory Nerve Suppression

The proposed signaling cascade initiated by KW-7158 is illustrated below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of KW-7158.

Table 1: In Vivo Efficacy of KW-7158 in a Rat Model of Xylene-Induced Cystitis

| Parameter | Vehicle Control | KW-7158 (10 µg/kg, i.v.) | KW-7158 (100 µg/kg, i.v.) | Reference |

| Volume Threshold for Micturition | Baseline | Not Significantly Altered | Increased by 65% | [6][9] |

| Intercontraction Interval | Baseline | Increased | Increased by 150% | [6][9] |

| Vesico-vascular Reflex Suppression | 0% | - | 19.4 - 100% | [6][9] |

Table 2: Pharmacokinetic Parameters of KW-7158 in Various Species (Oral Administration)

| Species | Primary Metabolite | Key Metabolic Pathway | Noteworthy Observations | Reference |

| Human | M2 (Hydrolyzed) | Esterase-mediated hydrolysis in the small intestine | Higher M2/KW-7158 exposure ratio | [9][10] |

| Mouse | M1 (Thiophen-to-furan converted) | - | Lower M2/KW-7158 exposure ratio | [9][10] |

| Rat | M1 (Thiophen-to-furan converted) | - | Lower M2/KW-7158 exposure ratio | [9][10] |

| Dog | M1 (Thiophen-to-furan converted) | - | Lower M2/KW-7158 exposure ratio | [9][10] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not available in a consolidated format in the reviewed literature.

Experimental Protocols

Xylene-Induced Cystitis Model in Rats

This in vivo model is utilized to induce bladder hyperactivity and sensory nerve sensitization, mimicking symptoms of overactive bladder.

Objective: To create a model of detrusor hyperreflexia for evaluating the efficacy of compounds like KW-7158.

Materials:

-

Female Sprague-Dawley rats

-

Urethane anesthesia

-

Xylene solution (e.g., 30-50% in a suitable vehicle like silicone oil)

-

Intravesical catheter

-

Cystometry equipment (pressure transducer, infusion pump)

Procedure:

-

Anesthetize the rat with urethane.

-

Surgically implant a catheter into the bladder dome for intravesical instillation and pressure monitoring.

-

Allow for a stabilization period.

-

Instill a controlled volume (e.g., 0.3 cc) of xylene solution directly into the bladder through the catheter[11].

-

Monitor bladder activity and urodynamic parameters, such as micturition frequency, volume threshold, and intercontraction interval, using cystometry[1].

-

Administer the test compound (e.g., KW-7158 intravenously) and continue to monitor urodynamic parameters to assess its effects on the induced hyperreflexia.

Dorsal Root Ganglion (DRG) Neuron Culture and Binding Assay

Primary cultures of DRG neurons are essential for in vitro studies of sensory neuron function and for target identification and validation.

Objective: To isolate and culture DRG neurons to perform binding assays and identify the molecular target of KW-7158.

Materials:

-

Rat embryos or adult rats

-

Dissection tools

-

Enzymes for tissue dissociation (e.g., collagenase, dispase)

-

Cell culture medium and supplements

-

Coated culture plates (e.g., with poly-D-lysine and laminin)

-

Radiolabeled compound (e.g., [³H]KW-7158)

-

Scintillation counter

Procedure:

-

Euthanize the rat and dissect the dorsal root ganglia from the spinal column.

-

Transfer the ganglia to a dissociation medium containing enzymes to create a single-cell suspension.

-

Plate the dissociated neurons onto coated culture dishes.

-

For binding assays, an immortalized DRG cell line (e.g., TRD-10) expressing the target of interest can be utilized for higher throughput[3].

-

Incubate the cultured cells or cell line with varying concentrations of the radiolabeled compound ([³H]KW-7158).

-

After incubation, wash the cells to remove unbound ligand.

-

Lyse the cells and measure the amount of bound radioactivity using a scintillation counter to determine binding affinity and the number of binding sites.

Experimental and Logical Workflows

The following diagrams illustrate the workflow of a typical preclinical study on KW-7158 and the logical relationship between its mechanism and therapeutic effect.

Conclusion

KW-7158 represents a targeted approach to the treatment of overactive bladder by focusing on the modulation of sensory nerve pathways. Its mechanism as an ENT1 inhibitor, leading to increased extracellular adenosine and subsequent suppression of neuronal excitability, is a novel strategy in this therapeutic area. The preclinical data strongly support its efficacy in animal models of bladder hyperactivity. Further research, particularly clinical trials, will be crucial in determining its therapeutic potential and safety profile in humans. The species differences in metabolism highlight the importance of careful dose selection and monitoring in clinical development.

References

- 1. Detrusor hyperreflexia induced by intravesical instillation of xylene in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Localization of the NBMPR-sensitive equilibrative nucleoside transporter, ENT1, in the rat dorsal root ganglion and lumbar spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of human equilibrative nucleoside transporter 1 in mouse neurons regulates adenosine levels in physiological and hypoxic-ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation by adenosine of GABA-activated current in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ventricular sensory neurons in canine dorsal root ganglia: effects of adenosine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ionic basis of adenosine receptor actions on post-ganglionic neurones in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Species differences in the pharmacokinetics of KW-7158 [(2S)-(+)-3,3,3-Trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4,10-dihydrothieno[3,2-c][1]benzothiepin-9-yl)propanamide]: formation of hydrolyzed metabolite in human and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A method for studying pain arising from the urinary bladder in conscious, freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies and Discovery of KW-7158: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-7158 is a novel therapeutic candidate for the treatment of overactive bladder (OAB). Initial studies have revealed a unique mechanism of action centered on the suppression of sensory afferent nerves. This document provides an in-depth technical guide on the foundational research and discovery of KW-7158, with a focus on its molecular target identification, pharmacological characterization, and preclinical evaluation. Quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core scientific principles underlying KW-7158's activity.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and nocturia, significantly impacting the quality of life. While existing therapies, primarily antimuscarinic agents, are available, they are often associated with dose-limiting side effects. This has driven the search for novel therapeutic agents with alternative mechanisms of action. KW-7158 emerged as a promising candidate with a distinct pharmacological profile, suggesting a mechanism that targets the sensory pathways involved in bladder function. This whitepaper details the pivotal early-stage research that elucidated the molecular target and mechanism of action of KW-7158.

Discovery of the Molecular Target: Equilibrative Nucleoside Transporter-1 (ENT1)

The initial hypothesis for KW-7158's mechanism centered on the suppression of sensory afferent nerves. To identify the direct molecular target, a comprehensive screening approach was undertaken.

Experimental Protocol: Target Identification using a Membrane Protein Expression Library

A membrane protein expression library containing approximately 7,000 genes was utilized to identify the binding target of KW-7158. The protocol involved the following key steps:

-

Cell Line: A dorsal root ganglion (DRG) cell line was used for the expression of the membrane protein library.

-

Fluorescent Probe: A fluorescent derivative of KW-7158 was synthesized to enable detection of binding.

-

Transfection and Screening: The DRG cells were transfected with the membrane protein expression library. The cells were then incubated with the fluorescent KW-7158 derivative.

-

Identification: Cells exhibiting significant fluorescence were isolated and the expressed gene was sequenced. This process identified the equilibrative nucleoside transporter-1 (ENT1) as the binding target of KW-7158.[1][2]

Pharmacological Characterization

Following the identification of ENT1 as the molecular target, a series of in vitro studies were conducted to characterize the pharmacological profile of KW-7158.

Radioligand Binding and Adenosine Influx Assays

To confirm the interaction between KW-7158 and ENT1 and to quantify its inhibitory activity, radioligand binding and adenosine influx assays were performed.

-

Cell Lines: TRD-49 cells were transfected with either human ENT1 (hENT1) or human ENT2 (hENT2) expression vectors.

-

Radioligand: [³H]KW-7158 was used as the radiolabeled ligand.

-

Binding Assay: Transfected cells were incubated with 10 nM [³H]KW-7158.

-

Results: Significant specific binding of [³H]KW-7158 was observed only in cells transfected with hENT1, indicating selectivity for ENT1 over ENT2.[1]

-

Cell Line: A dorsal root ganglion cell line (TRD-10/13) endogenously expressing both ENT1 and ENT2 was used.

-

Assay: The uptake of radiolabeled adenosine was measured in the presence of varying concentrations of KW-7158.

-

Results: KW-7158 demonstrated a dose-dependent inhibition of adenosine uptake, with inhibition observed from a concentration of 5 nM.[1] At a concentration of 50 µM, KW-7158 inhibited approximately 80% of the total adenosine uptake.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from the in vitro pharmacological studies of KW-7158.

| Parameter | Value | Assay | Cell Line | Reference |

| ENT1 Binding | Selective for ENT1 over ENT2 | [³H]KW-7158 Binding Assay | TRD-49 | [1] |

| Adenosine Uptake Inhibition | Dose-dependent from 5 nM | Adenosine Influx Assay | TRD-10/13 (DRG) | [1] |

| ~80% inhibition at 50 µM | [1] |

Preclinical Efficacy in Overactive Bladder Models

To evaluate the therapeutic potential of KW-7158 for OAB, its efficacy was tested in established in vitro and in vivo models.

In Vitro Bladder Strip Contraction Assay

This assay was used to assess the direct effect of KW-7158 on bladder muscle contractility.

-

Tissue Preparation: Bladder strips were isolated from rats.

-

Experimental Setup: The bladder strips were mounted in an organ bath containing Krebs solution and subjected to electrical field stimulation (EFS) to induce contractions.

-

Drug Application: Known ENT1 inhibitors, including KW-7158, were added to the organ bath to observe their effects on EFS-induced contractions.

-

Results: The potencies of various ENT1 inhibitors in this assay were found to be comparable to their adenosine influx inhibition activity.[2]

Rat Spinal Cord Injury (SCI) Model of Overactive Bladder

This in vivo model was used to investigate the effects of KW-7158 on bladder overactivity in a disease-relevant context.

-

Animal Model: A rat model of OAB was established through spinal cord injury.

-

Drug Administration: KW-7158 and other ENT1 inhibitors were administered to the SCI rats.

-

Outcome Measures: Urodynamic parameters, such as bladder capacity and the frequency of bladder contractions, were measured to assess bladder function.

-

Results: Inhibition of ENT1 by KW-7158 and other inhibitors was shown to counteract overactive bladder in this model.[1][2]

Mechanism of Action: Signaling Pathway

The collective findings from these initial studies elucidated the mechanism of action of KW-7158. By inhibiting ENT1 on peripheral C-fibers, KW-7158 prevents the reuptake of adenosine, leading to an increase in the local extracellular concentration of adenosine. This elevated adenosine level is hypothesized to activate adenosine receptors and/or open A-type K⁺ channels on the sensory neurons. The resulting hyperpolarization or reduced excitability of these neurons leads to the suppression of afferent nerve activity, thereby alleviating the symptoms of overactive bladder.

References

- 1. Assessments of neurogenic bladder dysfunction induced by spinal cord injury, bladder outlet obstruction and diabetes: a comparative study of rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Rat Model of Sacral Cord Injury Producing a Neurogenic Bladder and Its Functional and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of KW-7158 on Afferent Pathways in the Urinary Bladder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-7158 is an investigational drug candidate that has demonstrated potential in the treatment of overactive bladder (OAB). Its unique mechanism of action, which involves the modulation of sensory afferent nerve activity, distinguishes it from currently available OAB therapies. This technical guide provides an in-depth overview of the core scientific findings related to KW-7158's effects on the afferent pathways of the urinary bladder. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of urology and pharmacology. The guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urgency incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves alterations in the sensory signaling from the bladder to the central nervous system. Bladder afferent nerves, primarily Aδ and C-fibers, play a crucial role in sensing bladder filling and initiating the micturition reflex.[1][2] In pathological states, these nerves can become sensitized, leading to the symptoms of OAB.

KW-7158 is a novel compound that has been investigated for its potential to inhibit afferent nerve activity.[3][4] This guide will explore the molecular target of KW-7158 and its subsequent effects on bladder function as demonstrated in preclinical studies.

Mechanism of Action: Targeting the Adenosine Pathway

The primary molecular target of KW-7158 has been identified as the equilibrative nucleoside transporter-1 (ENT1) .[5] By inhibiting ENT1, KW-7158 effectively blocks the reuptake of adenosine into cells, leading to an increase in the extracellular concentration of adenosine. This elevated extracellular adenosine is believed to be the key mediator of KW-7158's pharmacological effects on bladder afferent nerves.

The proposed signaling pathway is as follows:

The increased extracellular adenosine can then activate presynaptic adenosine A1 receptors on afferent nerve terminals. Activation of these G-protein coupled receptors is thought to lead to the opening of A-type potassium (K+) channels.[4] This results in hyperpolarization of the nerve membrane, making it more difficult to reach the threshold for action potential generation and thereby reducing nerve excitability and firing.

In Vivo Efficacy in Animal Models

The effects of KW-7158 on bladder function have been evaluated in rodent models of both normal and overactive bladder. The primary method for these assessments is cystometry, which measures various parameters of bladder filling and voiding.

Effects on Normal Bladder Function in Rats

In urethane-anesthetized female Sprague-Dawley rats with normal bladders, intravenous administration of KW-7158 demonstrated a dose-dependent effect on the micturition reflex.

| Parameter | Vehicle Control | KW-7158 (10 µg/kg, i.v.) | KW-7158 (100 µg/kg, i.v.) |

| Intercontraction Interval (min) | Baseline | Increased | Significantly Increased |

| Volume Threshold for Contraction (mL) | Baseline | No significant change | No significant change |

| Amplitude of Contractions (cmH₂O) | Baseline | No significant change | No significant change |

Table 1: Effects of KW-7158 on Cystometric Parameters in Normal Rats. Data compiled from preclinical studies.[3][6]

Effects on Bladder Hyperactivity in Rats

To model an overactive bladder, hyperactivity was induced in rats by intravesical instillation of xylene. In this model, KW-7158 showed significant efficacy in normalizing bladder function.

| Parameter | Xylene-Treated Control | KW-7158 (dose not specified) |

| Volume Threshold for Contraction | Decreased | Increased by 65% |

| Intercontraction Interval | Decreased | Increased by 150% |

| Number of Small Amplitude Contractions | Increased | Decreased |

| Suppression of Vesico-vascular Reflexes | N/A | 19.4 - 100% |

Table 2: Effects of KW-7158 on Cystometric Parameters in Rats with Xylene-Induced Bladder Hyperactivity. Data represents the percentage change from the xylene-treated control group.[3][6]

In Vitro Effects on Afferent Nerve Activity

While direct quantitative data on the dose-dependent reduction of single afferent nerve fiber firing by KW-7158 is not extensively published in readily available literature, the mechanism of action strongly suggests a direct inhibitory effect. The following table outlines the expected outcomes based on its known mechanism.

| Parameter | Control | Expected Effect of KW-7158 |

| Spontaneous Firing Frequency of C-fibers | Baseline | Decreased |

| Mechanosensitivity of Aδ and C-fibers | Baseline | Decreased |

| [³H]Adenosine Uptake in DRG Neurons | Baseline | Inhibited |

Table 3: Expected In Vitro Effects of KW-7158 on Bladder Afferent Nerves.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vivo Cystometry in Rats

This protocol is a composite of standard methods used in the preclinical evaluation of compounds for OAB.

Materials:

-

Female Sprague-Dawley rats (200-250 g)

-

Urethane anesthetic

-

Surgical instruments

-

PE-50 tubing for bladder catheter

-

Pressure transducer

-

Infusion pump

-

Data acquisition system

-

Saline (0.9% NaCl)

-

KW-7158 and vehicle solution

Procedure:

-

Rats are anesthetized with urethane (1.2 g/kg, s.c.).

-

A midline abdominal incision is made to expose the urinary bladder.

-

A purse-string suture is placed on the dome of the bladder, and a small incision is made within the suture.

-

A flared-tip PE-50 catheter is inserted into the bladder and secured by tightening the suture.

-

The abdominal incision is closed, and the catheter is externalized.

-

The catheter is connected to a pressure transducer and an infusion pump.

-

The bladder is continuously filled with saline at a constant rate (e.g., 0.04 ml/min) to elicit reflex bladder contractions.

-

After a stabilization period, baseline cystometric parameters are recorded for at least 30 minutes.

-

KW-7158 or vehicle is administered intravenously.

-

Cystometric parameters are continuously recorded to determine the effects of the compound.

Single-Fiber Afferent Nerve Recording

This protocol describes a general approach for recording the activity of single afferent nerve fibers from the rat bladder.

Materials:

-

Anesthetized rat

-

Dissecting microscope

-

Fine forceps and scissors

-

Recording electrodes

-

Amplifier and data acquisition system

-

Stimulator for conduction velocity measurement

-

Bladder cannulation setup for distension

Procedure:

-

The animal is anesthetized and the urinary bladder and pelvic nerves are exposed.

-

The L6 dorsal root is identified and transected.

-

The distal end of the dorsal root is carefully teased into fine filaments under a dissecting microscope.

-

A single filament is placed on a recording electrode.

-

The receptive field of the afferent fiber is located by gently probing the bladder surface.

-

The conduction velocity of the fiber is determined by electrical stimulation of the pelvic nerve to classify it as an Aδ or C-fiber.

-

The bladder is filled with saline to specific pressures or volumes to assess the mechanosensitivity of the fiber, and the firing frequency is recorded.

-

KW-7158 is added to the superfusate or administered systemically.

-

The bladder distension protocol is repeated to measure the effect of KW-7158 on afferent nerve firing.

ENT1 Inhibition Assay (Adenosine Uptake Assay)

This protocol outlines a method to determine the inhibitory activity of KW-7158 on ENT1 using radiolabeled adenosine.[7][8]

Materials:

-

Cell line expressing ENT1 (e.g., dorsal root ganglion neurons or a transfected cell line)

-

[³H]adenosine (radiolabeled adenosine)

-

KW-7158 and other ENT1 inhibitors (e.g., dipyridamole as a positive control)

-

Cell culture medium and buffers

-

Scintillation counter

Procedure:

-

Cells are cultured to confluency in appropriate plates.

-

The cells are washed with a pre-warmed buffer.

-

The cells are pre-incubated with varying concentrations of KW-7158 or a vehicle control for a specified time.

-

[³H]adenosine is added to the wells to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period (e.g., 1-5 minutes).

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The inhibition of [³H]adenosine uptake by KW-7158 is calculated relative to the vehicle control, and an IC₅₀ value can be determined.

Conclusion

KW-7158 represents a promising therapeutic candidate for overactive bladder with a novel mechanism of action. By targeting the equilibrative nucleoside transporter-1, it modulates the adenosine signaling pathway in the urinary bladder, leading to an inhibition of afferent nerve activity. Preclinical studies in rodent models have demonstrated its efficacy in reducing bladder hyperactivity. The detailed experimental protocols provided in this guide offer a framework for further research and development in this area. Future studies focusing on the quantitative effects of KW-7158 on single afferent fiber activity and its long-term efficacy and safety will be crucial for its clinical translation.

References

- 1. Afferent nerve regulation of bladder function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fiber type-specific afferent nerve activity induced by transient contractions of rat bladder smooth muscle in pathological states | PLOS One [journals.plos.org]

- 3. Effect of KW-7158, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of KW-7158: A Novel Investigational Agent for Overactive Bladder

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KW-7158 is an investigational small molecule that has demonstrated potential for the treatment of overactive bladder (OAB). Preclinical studies have identified its primary mechanism of action as the inhibition of the Equilibrative Nucleoside Transporter-1 (ENT1). This mode of action is distinct from currently available OAB therapies, which primarily target muscarinic receptors. By blocking ENT1, KW-7158 is thought to increase extracellular adenosine concentrations in the vicinity of bladder afferent nerves, leading to a reduction in nerve hyperactivity and subsequent relief of OAB symptoms. This technical guide provides a comprehensive overview of the available preclinical data on KW-7158, including its mechanism of action, efficacy in animal models, and the experimental protocols utilized in these key studies.

Mechanism of Action: Inhibition of Equilibrative Nucleoside Transporter-1 (ENT1)

Preclinical research has identified KW-7158 as an inhibitor of the Equilibrative Nucleoside Transporter-1 (ENT1).[1] ENT1 is a widely expressed transporter responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes. The inhibition of ENT1 by KW-7158 is a key element of its therapeutic potential in OAB.

Signaling Pathway

The proposed signaling pathway for KW-7158's action on bladder afferent nerves is initiated by the blockade of ENT1. This inhibition leads to an accumulation of extracellular adenosine. Adenosine, a potent signaling molecule, can then act on adenosine receptors located on sensory nerve fibers. This interaction is believed to modulate neuronal excitability, potentially through the activation of A-type K(+) channels, which would shorten the action potential duration in dorsal root ganglion (DRG) neurons.[2] The ultimate effect is a suppression of afferent nerve activity, leading to a reduction in the inappropriate bladder contractions characteristic of OAB.

Caption: Proposed mechanism of action of KW-7158 in reducing bladder afferent nerve hyperactivity.

Preclinical Efficacy in Overactive Bladder Models

The efficacy of KW-7158 has been evaluated in rodent models of both normal and overactive bladder. These studies have provided key insights into the compound's pharmacological effects on bladder function.

In Vivo Urodynamic Studies in Rats

Experimental Model: Urethane-anesthetized female Sprague-Dawley rats were used. Overactive bladder was induced by intravesical instillation of xylene. Bladder activity was monitored via a catheter inserted into the bladder dome.

Key Findings:

-

Normal Bladder Function: In rats with normal bladder function, intravenous administration of KW-7158 (10 and 100 µg/kg) did not significantly alter the amplitude of bladder contractions or the volume threshold for inducing contractions. However, it did lead to a dose-dependent increase in the intercontraction interval.

-

Overactive Bladder Model: In the xylene-induced OAB model, which is characterized by decreased volume threshold, reduced intercontraction intervals, and the presence of small-amplitude bladder contractions, KW-7158 demonstrated significant efficacy:

-

Increased Volume Threshold: KW-7158 increased the volume threshold for inducing micturition by 65%.[3][4]

-

Prolonged Intercontraction Interval: The intercontraction interval was increased by 150%.[3][4]

-

Reduced Non-voiding Contractions: KW-7158 decreased the number of small-amplitude, non-voiding bladder contractions.[3][4]

-

-

Suppression of Vesico-vascular Reflexes: KW-7158 was also shown to suppress vesico-vascular reflexes, which are increases in blood pressure associated with bladder distension, by 19.4-100%.[3][4] This effect is consistent with the compound's proposed mechanism of inhibiting afferent nerve pathways.

Data Summary:

Due to the limited availability of full-text articles, a comprehensive table with dose-response data cannot be provided. The available data from abstracts indicates a significant and dose-dependent effect of KW-7158 on key urodynamic parameters in a rat model of OAB.

Experimental Protocols

The following are summaries of the experimental protocols used in the key preclinical studies of KW-7158, based on the information available in the published abstracts.

In Vivo Urodynamic Evaluation in Rats

-

Animal Model: Female Sprague-Dawley rats.

-

Anesthesia: Urethane.

-

Surgical Preparation: A catheter is inserted into the bladder dome for saline infusion and pressure measurement.

-

OAB Induction: For the overactive bladder model, xylene is instilled into the bladder.

-

Urodynamic Measurements: The bladder is filled with saline at a constant rate until the onset of large-amplitude, spontaneous bladder contractions. Key parameters measured include:

-

Volume Threshold: The volume of saline required to induce a micturition contraction.

-

Intercontraction Interval: The time between micturition contractions.

-

Amplitude of Contractions: The peak pressure during a micturition contraction.

-

Small-Amplitude Contractions: The number of non-voiding contractions.

-

-

Drug Administration: KW-7158 is administered intravenously at various doses.

-

Vesico-vascular Reflex Measurement: Systolic arterial blood pressure is monitored to measure increases in response to bladder distension.

Caption: A simplified workflow for the in vivo urodynamic evaluation of KW-7158 in a rat model of OAB.

Identification of Molecular Target

-

Method: A membrane protein expression library containing approximately 7000 genes was expressed in a dorsal root ganglion (DRG) cell line.

-

Screening: The library was screened for binding with a fluorescent derivative of KW-7158.

-

Result: Significant binding was observed only in cells transfected with the ENT1 expression vector, identifying ENT1 as the molecular target of KW-7158.

Conclusion and Future Directions

The preclinical data for KW-7158 strongly suggest its potential as a novel therapeutic agent for overactive bladder. Its unique mechanism of action as an ENT1 inhibitor offers a promising alternative to existing treatments, which are often associated with anticholinergic side effects. The in vivo studies in rat models of OAB have demonstrated the ability of KW-7158 to normalize key urodynamic parameters, supporting its potential to alleviate the symptoms of urinary frequency and urgency.

Further research is warranted to fully elucidate the downstream signaling pathways activated by ENT1 inhibition in the context of bladder afferent nerves. More extensive dose-ranging studies and evaluation in other preclinical models of OAB would provide a more complete picture of KW-7158's efficacy and safety profile. Ultimately, clinical trials will be necessary to determine the therapeutic potential of KW-7158 in patients with overactive bladder.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The safety and efficacy of KW-7158 have not been established in humans.

References

- 1. Selective Inhibition of Human Equilibrative and Concentrative Nucleoside Transporters by BCR-ABL Kinase Inhibitors: IDENTIFICATION OF KEY hENT1 AMINO ACID RESIDUES FOR INTERACTION WITH BCR-ABL KINASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Progress on Equilibrative Nucleoside Transporter Function and Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Target Identification of KW-7158: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-7158 is a novel therapeutic agent investigated for the treatment of overactive bladder (OAB). Its unique mechanism of action, distinct from commonly used anticholinergic agents, centers on the modulation of sensory afferent nerve activity. This technical guide provides a comprehensive overview of the molecular target identification of KW-7158, detailing the experimental methodologies employed and the resultant signaling pathway. The primary molecular target of KW-7158 has been identified as the Equilibrative Nucleoside Transporter-1 (ENT1). Inhibition of ENT1 by KW-7158 leads to a localized increase in extracellular adenosine, which in turn modulates sensory nerve activity, thereby alleviating the symptoms of OAB.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urgency incontinence, usually accompanied by frequency and nocturia. While anticholinergic drugs have been the mainstay of treatment, they are often associated with undesirable side effects. KW-7158 represents a novel therapeutic approach by targeting sensory afferent nerve pathways. Early research suggested that KW-7158 acts as an afferent nerve inhibitor, capable of depressing vesica-vascular reflexes in rats.[1] This pointed towards a mechanism that suppresses the hyperexcitability of bladder sensory neurons. The critical step in validating this new therapeutic strategy was the identification of its precise molecular target.

Molecular Target Identification: Equilibrative Nucleoside Transporter-1 (ENT1)

The molecular target of KW-7158 was identified as the Equilibrative Nucleoside Transporter-1 (ENT1), a member of the solute carrier family 29 (SLC29A1).[1] This discovery was the result of a systematic screening and validation process involving binding and functional assays.

Target Identification Workflow

The experimental workflow to identify ENT1 as the target of KW-7158 involved a multi-step process, beginning with a broad screening approach and culminating in specific functional validation.

Quantitative Data

| Assay Type | Target | Key Finding |

| Fluorescent Derivative Binding | ENT1 | Significant binding was observed only in cells transfected with an ENT1 expression vector.[2][3] |

| [3H]KW-7158 Radioligand Binding | ENT1 | Confirmed direct binding of KW-7158 to ENT1.[2][3] |

| Adenosine Influx Assay | ENT1 | KW-7158 demonstrated inhibition of adenosine uptake mediated by ENT1.[2][3] |

| In Vitro Bladder Contraction | N/A | Known ENT1 inhibitors exhibited anti-OAB activities, supporting the pharmacological relevance of ENT1 inhibition.[2][3] |

| Rat OAB Model (in vivo) | N/A | Known ENT1 inhibitors showed efficacy in a rat model of OAB, with potencies comparable to their in vitro adenosine influx inhibition.[2][3] |

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the methodologies for the key experiments can be summarized as follows:

Membrane Protein Expression Library Screening

A large-scale screening approach was employed to identify the binding target of KW-7158.

-

Library: A membrane protein expression library consisting of approximately 7,000 genes was utilized.

-

Host Cells: A dorsal root ganglion (DRG) cell line was used for the expression of the library proteins.

-

Probe: A fluorescently labeled derivative of KW-7158 that retained high binding activity was used as a probe.

-

Method: The DRG cells were transfected with the expression library. The cells were then incubated with the fluorescent KW-7158 derivative, and binding was assessed, likely via high-content imaging or flow cytometry.

-

Outcome: Cells expressing the Equilibrative Nucleoside Transporter-1 (ENT1) were identified as the sole population exhibiting significant binding of the fluorescent probe.[2][3]

[3H]KW-7158 Radioligand Binding Assay

To confirm the direct interaction between KW-7158 and ENT1, a radioligand binding assay was performed.

-

Radioligand: Tritiated KW-7158 ([3H]KW-7158) was used.

-

Biological System: Membranes from cells expressing ENT1 were likely used.

-

Method: The cell membranes were incubated with varying concentrations of [3H]KW-7158. Non-specific binding was determined in the presence of a high concentration of unlabeled KW-7158. The amount of bound radioactivity was quantified by scintillation counting.

-

Outcome: This assay confirmed that KW-7158 binds directly to ENT1.[2][3]

Adenosine Influx Assay

A functional assay was conducted to determine if the binding of KW-7158 to ENT1 resulted in the inhibition of the transporter's activity.

-

Substrate: Radiolabeled adenosine (e.g., [3H]adenosine) was used as the substrate for ENT1.

-

Biological System: Cells expressing ENT1 were used.

-

Method: The cells were incubated with radiolabeled adenosine in the presence and absence of varying concentrations of KW-7158. The uptake of adenosine into the cells was measured by quantifying the intracellular radioactivity.

-

Outcome: KW-7158 was found to inhibit the influx of adenosine into the cells, confirming its role as an ENT1 inhibitor.[2][3]

Signaling Pathway of KW-7158 in Overactive Bladder

The inhibition of ENT1 by KW-7158 initiates a signaling cascade that ultimately leads to the suppression of sensory nerve activity in the bladder.

By inhibiting ENT1 on peripheral sensory neurons, KW-7158 blocks the reuptake of adenosine from the extracellular space. This leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors (such as A1 and A2A) and potentially A-type potassium channels on the sensory nerve fibers.[3] The activation of these downstream effectors results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This suppression of sensory nerve signaling from the bladder to the spinal cord is believed to be the primary mechanism by which KW-7158 alleviates the symptoms of overactive bladder.

Conclusion

The molecular target of KW-7158 has been unequivocally identified as the Equilibrative Nucleoside Transporter-1 (ENT1). Through a series of binding and functional assays, it has been established that KW-7158 is an inhibitor of ENT1. This mechanism of action, leading to an increase in extracellular adenosine and subsequent modulation of sensory nerve activity, represents a novel and promising approach for the treatment of overactive bladder. Further research into the quantitative aspects of KW-7158's interaction with ENT1 and the downstream signaling pathways will provide a more complete understanding of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Use of KW-7158 in Rat Models of Overactive Bladder

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of KW-7158, a potent and selective equilibrative nucleoside transporter-1 (ENT1) inhibitor, in rat models of overactive bladder (OAB). Detailed protocols for inducing OAB, administering KW-7158, and assessing its efficacy through urodynamic measurements are presented. This document is intended to facilitate the standardized and effective investigation of KW-7158 for the treatment of OAB.

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves involuntary bladder contractions during the filling phase. KW-7158 is an investigational compound that has shown promise in preclinical OAB models. Its mechanism of action involves the inhibition of ENT1, which leads to an increase in extracellular adenosine levels. This, in turn, is thought to suppress the activity of sensory afferent nerves in the bladder, thereby reducing bladder hyperactivity.[1]

Mechanism of Action of KW-7158

KW-7158 acts as a putative afferent nerve inhibitor.[1] Its primary molecular target is the equilibrative nucleoside transporter-1 (ENT1). By inhibiting ENT1, KW-7158 blocks the reuptake of adenosine into cells, leading to an accumulation of extracellular adenosine. Adenosine can then act on various adenosine receptors (A1, A2A, A2B) on bladder afferent neurons and other cell types.[2][3] This neuromodulation is believed to suppress the hyperexcitability of C-fiber bladder afferents, which are known to contribute to the symptoms of OAB, ultimately leading to a reduction in bladder overactivity.[4][5]

Experimental Protocols

I. Induction of Overactive Bladder in Rats

Several models can be utilized to induce OAB in rats. The choice of model may depend on the specific research question and available resources.

A. Xylene-Induced Cystitis Model

This model induces acute bladder inflammation and hyperactivity.

-

Animals: Female Sprague-Dawley rats (200-250 g).

-

Procedure:

-